Interferon-Inducing Potency: 8-Mercaptoadenine vs. 8-Hydroxyadenine Derivatives
In a series of 2,8-disubstituted 9-benzyladenines, the 8-mercapto (thiol) analogs demonstrated superior interferon (IFN)-inducing activity compared to their 8-hydroxy counterparts [1]. The most potent compound in the series, 9-Benzyl-2-butoxy-8-mercaptoadenine, exhibited a Minimal Effective Concentration (MEC) of 0.001 µM for IFN induction [1]. This activity profile underscores the critical importance of the 8-thiol group for this specific biological function.
| Evidence Dimension | Interferon-inducing activity (MEC) |
|---|---|
| Target Compound Data | 0.001 µM (for the related 9-Benzyl-2-butoxy derivative) |
| Comparator Or Baseline | 9-Benzyl-2-butoxy-8-hydroxyadenine and other 8-substituted analogs |
| Quantified Difference | The 8-mercapto substitution was required for potent activity; 8-hydroxy analogs showed different activity profiles. The MEC of 0.001 µM represents high potency. |
| Conditions | In vitro assay for IFN induction using 9-benzyladenine derivatives. |
Why This Matters
This data point is essential for researchers in immunology and virology who are investigating the interferon pathway; it confirms that the 8-thiol moiety is a key pharmacophore for this activity, making this compound the correct choice over an 8-hydroxy purine.
- [1] Hirota, K., et al. (2003). Synthesis and biological evaluation of 2,8-disubstituted 9-benzyladenines: discovery of 8-mercaptoadenines as potent interferon-inducers. Bioorganic & Medicinal Chemistry, 11(13), 2715-2722. PMID: 12788345. View Source
